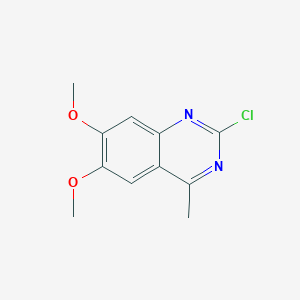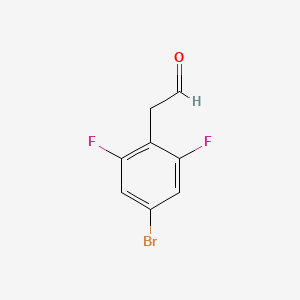
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is an organic compound characterized by the presence of a bromo and two fluoro substituents on a phenyl ring, along with an acetaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acetaldehyde group. One common method involves the use of 4-bromo-2,6-difluorobenzene as a starting material, which undergoes a formylation reaction to introduce the acetaldehyde group. The reaction conditions often include the use of reagents such as formyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Bromo-2,6-difluorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-difluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing effects of the bromo and fluoro substituents. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-difluorophenyl isocyanate
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,6-difluorophenyl acetic acid
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is unique due to the presence of both bromo and fluoro substituents along with an aldehyde group
Propiedades
Fórmula molecular |
C8H5BrF2O |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
Clave InChI |
WZVRTLDKMHIQRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CC=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


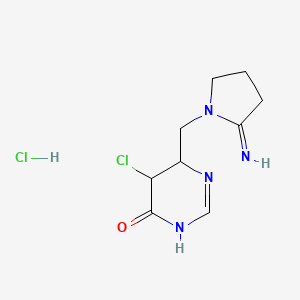

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)


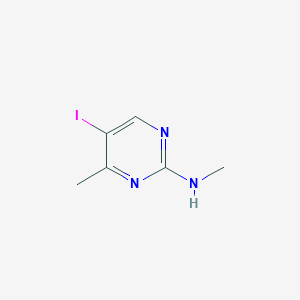
![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
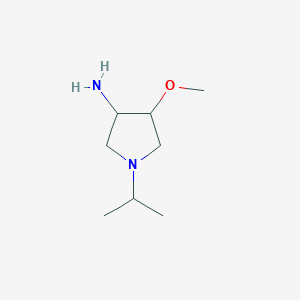
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
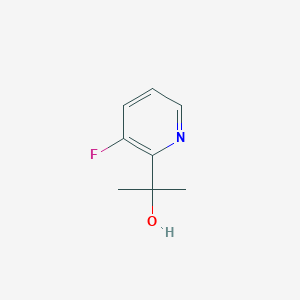

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
